molecular formula C7H11NO3 B11918311 2-(1-Acetylazetidin-2-yl)acetic acid

2-(1-Acetylazetidin-2-yl)acetic acid

Cat. No.: B11918311
M. Wt: 157.17 g/mol
InChI Key: ZLRFNLOISZUNCD-UHFFFAOYSA-N
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Description

2-(1-Acetylazetidin-2-yl)acetic acid is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylazetidin-2-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the acetyl and acetic acid groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the azetidine ring can be formed through the cyclization of β-lactams, which are then further functionalized to introduce the acetyl and acetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylazetidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

2-(1-Acetylazetidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Acetylazetidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

    2-(1-Acetylpyrrolidin-2-yl)acetic acid: A compound with a five-membered ring instead of a four-membered azetidine ring.

Uniqueness

2-(1-Acetylazetidin-2-yl)acetic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with larger rings .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1-acetylazetidin-2-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(8)4-7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

ZLRFNLOISZUNCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC1CC(=O)O

Origin of Product

United States

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